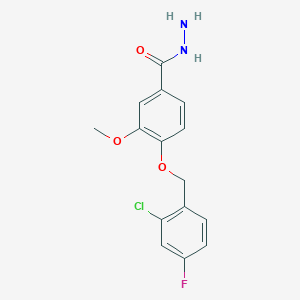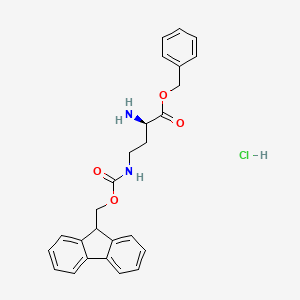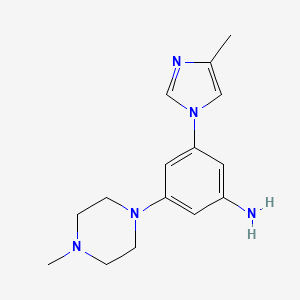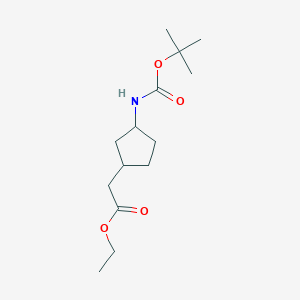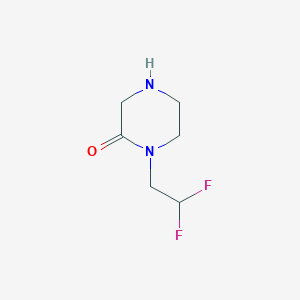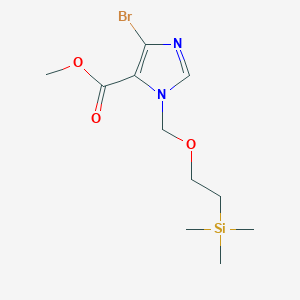
Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a bromine atom, a trimethylsilyl group, and an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate typically involves multiple steps. One common method includes the bromination of a precursor imidazole compound followed by the introduction of the trimethylsilyl group. The reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography, is essential to achieve the required purity levels for research and application purposes.
化学反应分析
Types of Reactions
Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazole derivatives, while coupling reactions can produce complex biaryl compounds.
科学研究应用
Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
- 4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate is unique due to its specific combination of functional groups and the presence of the imidazole ring. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for various research applications. The presence of the trimethylsilyl group also enhances its solubility and facilitates its use in organic synthesis.
属性
分子式 |
C11H19BrN2O3Si |
|---|---|
分子量 |
335.27 g/mol |
IUPAC 名称 |
methyl 5-bromo-3-(2-trimethylsilylethoxymethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C11H19BrN2O3Si/c1-16-11(15)9-10(12)13-7-14(9)8-17-5-6-18(2,3)4/h7H,5-6,8H2,1-4H3 |
InChI 键 |
ZYIJTUMZTHJXGQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(N=CN1COCC[Si](C)(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


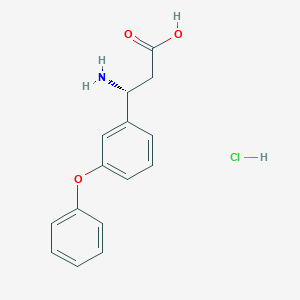
![6-Phenyl-3-propylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13003147.png)

![2-(2-Cyclopropyl-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B13003157.png)
![1-[2-[(5-carboxy-2H-pyridin-1-yl)methyl]-2-(pyridine-3-carbonyloxymethyl)octyl]-2H-pyridine-5-carboxylic acid](/img/structure/B13003161.png)
![3-Bromo-2,5-dichloropyrido[2,3-d]pyridazine](/img/structure/B13003162.png)
![2-(2'-Methyl-1H,2'H-[3,3'-bipyrazol]-1-yl)acetic acid](/img/structure/B13003168.png)
